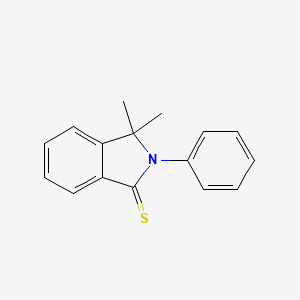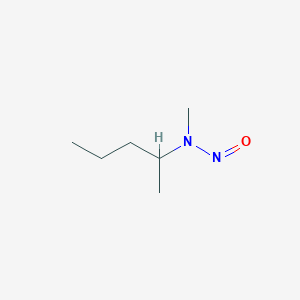
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclopropane ring, benzenesulfonyl group, and two ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl cyclopropane-1,1-dicarboxylate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The benzenesulfonyl group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
Nucleophilic substitution: Products include substituted cyclopropane derivatives with various functional groups.
Hydrolysis: Products include cyclopropane-1,1-dicarboxylic acid and benzenesulfonic acid.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions, but may include cyclopropane derivatives with additional oxygen-containing functional groups.
科学的研究の応用
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with various biological molecules.
作用機序
The mechanism of action of diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The benzenesulfonyl group can interact with amino acid residues in the active site of an enzyme, while the cyclopropane ring and ester groups can influence the compound’s overall binding affinity and specificity.
類似化合物との比較
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate can be compared with other cyclopropane derivatives, such as:
Diethyl cyclopropane-1,1-dicarboxylate: Lacks the benzenesulfonyl group, making it less reactive in certain nucleophilic substitution reactions.
Dimethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl ester groups, which can affect its solubility and reactivity.
Cyclopropane-1,1-dicarboxylic acid: The free acid form, which is more reactive in condensation reactions compared to the ester derivatives.
The presence of the benzenesulfonyl group in this compound makes it unique, as it introduces additional reactivity and potential for further functionalization.
特性
CAS番号 |
126947-12-4 |
|---|---|
分子式 |
C15H18O6S |
分子量 |
326.4 g/mol |
IUPAC名 |
diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C15H18O6S/c1-3-20-13(16)15(14(17)21-4-2)10-12(15)22(18,19)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChIキー |
LTZMZFOOXSUBNC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)


![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)



![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)
![[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate](/img/structure/B14281279.png)

